molecular formula C6H3Cl2F2N B1398195 3,5-Dichloro-2-(difluoromethyl)pyridine CAS No. 1374659-46-7

3,5-Dichloro-2-(difluoromethyl)pyridine

Cat. No.: B1398195
CAS No.: 1374659-46-7
M. Wt: 197.99 g/mol
InChI Key: MGNVNKJDLXVVQR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethyl)pyridine (CAS 1374659-46-7) is a fluorinated pyridine compound of interest in advanced chemical research and development. It is characterized by the molecular formula C 6 H 3 Cl 2 F 2 N and a molecular weight of 198.00 . While specific biological data for this compound is not widely published, its structure provides a valuable synthon for further chemical synthesis. Fluorinated pyridines, as a class, are recognized as key structural motifs in the discovery of novel active ingredients . The incorporation of fluorine atoms and pyridine rings into molecules is a established strategy in agrochemical and pharmaceutical research, as it can significantly influence their physicochemical properties, biological activity, and metabolic stability . The distinct electronegativity and small van der Waals radius of fluorine can enhance a compound's lipophilicity, membrane permeability, and overall bioavailability . Researchers value intermediates like this compound for constructing more complex molecules aimed at addressing challenges in crop protection and human health . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVNKJDLXVVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-46-7
Record name 3,5-dichloro-2-(difluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

Agrochemical Applications

Herbicide and Insecticide Development
3,5-Dichloro-2-(difluoromethyl)pyridine has been identified as a potential candidate for herbicides and insecticides due to its structural properties. The compound's ability to interact with biological systems makes it valuable in developing crop protection products. Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant pest control capabilities, which are essential for agricultural productivity .

Environmental Impact Studies
Studies involving the interaction of this compound with enzymes and receptors have been conducted to assess its biological activity and potential toxicity. Understanding these interactions is crucial for evaluating the environmental safety of agricultural chemicals.

Pharmaceutical Research

Biochemical Probes
In pharmaceutical research, this compound serves as a probe molecule in binding studies to investigate the dynamics of small molecules interacting with proteins and nucleic acids. These studies have provided insights into drug action mechanisms and enzyme functions.

Drug Development
The unique properties of fluorinated compounds like this compound contribute to their effectiveness in drug design. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects .

Materials Science

Nanomaterial Synthesis
This compound is utilized as a precursor in synthesizing nanomaterials with tailored electronic and optical properties. Techniques such as electron microscopy and spectroscopy are employed to characterize these nanoscale structures. The ability to manipulate the properties of materials at the nanoscale opens new avenues for technological advancements.

Computational Chemistry

Modeling Chemical Behavior
Advanced computational techniques, including density functional theory (DFT), are used to simulate the properties and reactivity of this compound. These models help predict the compound's behavior in various chemical environments, guiding experimental chemists in their research endeavors.

Educational Applications

Teaching Tool in Chemistry Education
The compound is also used as a case study in chemical education, helping students grasp complex concepts in organic and inorganic chemistry. By engaging with real-world examples of fluorinated compounds, students gain practical experience that enhances their understanding of chemical principles.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This interaction can disrupt normal cellular processes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
3,5-Dichloro-2-(difluoromethyl)pyridine C₆H₃Cl₂F₂N 197.994 2-CHF₂, 3-Cl, 5-Cl High purity (97%); refractive index 1.5215
3,5-Dichloro-2-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 214.9 2-CF₃, 3-Cl, 5-Cl 18% synthetic yield; used in catalysis
Penclomedine C₈H₅Cl₅N₂O₂ ~344.3 2,4-OCH₃, 3,5-Cl, 6-CCl₃ Anticancer agent; low oral bioavailability
4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole C₈H₃Cl₂F₃N₂ 255.03 Benzimidazole core with Cl and CF₃ Herbicide (Chloroflurazole)

Discussion of Substituent Effects

  • Electron-Withdrawing Effects :
    • Trifluoromethyl (CF₃) > Difluoromethyl (CHF₂) > Chloro (Cl). CF₃ significantly lowers pKa of adjacent amines, enhancing membrane permeability .
  • Metabolic Stability :
    • CHF₂ and CF₃ groups resist oxidative metabolism better than methoxy or nitro groups, which are prone to demethylation or reduction .
  • Lipophilicity :
    • Chloro and CF₃ substituents increase logP values, improving blood-brain barrier penetration but risking toxicity .

Biological Activity

3,5-Dichloro-2-(difluoromethyl)pyridine is a heterocyclic compound with significant biological activity. Characterized by the presence of two chlorine atoms at the 3 and 5 positions and a difluoromethyl group at the 2 position, this compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₃Cl₂F₂N
  • Molecular Weight : Approximately 215.99 g/mol

The unique structural features of this compound enhance its reactivity, making it a valuable compound in various chemical syntheses and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that compounds with similar halogenated structures often demonstrate significant activity against various microbial strains. The presence of difluoromethyl groups can enhance lipophilicity, improving cellular permeability and bioavailability, which is critical for antimicrobial efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The chlorinated and fluorinated groups contribute to its ability to form stable complexes with biological molecules, disrupting normal cellular processes. This disruption can lead to cell death or inhibition of growth in pathogens.

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialExhibits significant activity against various bacterial strains; effective in inhibiting growth.
AntifungalDemonstrates antifungal properties; potential application in treating fungal infections.
Interaction with EnzymesModulates enzyme activities; potential therapeutic applications identified.

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against several strains of bacteria and fungi. The results showed that the compound effectively inhibited the growth of Escherichia coli and Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in microbial metabolism .

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial use:

  • Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in drug development.
  • Agrochemicals : The compound is also being explored for its efficacy as an agricultural pesticide due to its biological activity against plant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloro-2-(difluoromethyl)pyridine with high regioselectivity?

  • Methodological Answer : The synthesis typically involves halogenation and fluoromethylation steps. A common approach is nucleophilic substitution using dichloropyridine precursors, followed by fluoromethylation via radical-mediated reactions or metal-catalyzed cross-coupling. For example, highlights similar pyridine derivatives synthesized via nucleophilic substitution with sodium azide under reflux (80–100°C), suggesting optimized temperature control and stoichiometric ratios (e.g., 1:1.2 substrate-to-fluoromethylating agent) to minimize byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹³C NMR : The difluoromethyl group (–CF₂H) shows distinct splitting patterns (e.g., doublets at ~110–120 ppm due to J₃ coupling with fluorine) .
  • ¹H NMR : The pyridine ring protons (H-4 and H-6) exhibit downfield shifts (~8.5–9.0 ppm) due to electron-withdrawing substituents.
  • IR : Strong C–F stretches at 1100–1250 cm⁻¹ and C–Cl stretches at 550–750 cm⁻¹ confirm functional groups .
  • MS : Molecular ion peaks at m/z ≈ 194 (C₆H₃Cl₂F₂N) with fragmentation patterns reflecting loss of Cl or F groups.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use dichloromethane/water to remove polar byproducts.
  • Distillation : Fractional distillation under reduced pressure (boiling point ~150–160°C, estimated via ’s solubility data) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~80–85°C, inferred from analogous compounds in ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric Effects : The 2-(difluoromethyl) group hinders access to the C-4 position, favoring C-6 substitution in Pd-catalyzed reactions.
  • Electronic Effects : Electron-withdrawing Cl and CF₂H groups activate the pyridine ring toward nucleophilic aromatic substitution but deactivate it for electrophilic attacks.
  • Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance and enhance coupling efficiency ( references similar Pd-catalyzed protocols) .

Q. What computational methods (e.g., DFT, MD) predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT Calculations : Model hydrolysis pathways using Gaussian09 at the B3LYP/6-31G(d) level. The CF₂H group’s electron-withdrawing nature increases susceptibility to nucleophilic attack at C-2 under basic conditions (pH > 10).
  • Molecular Dynamics (MD) : Simulate thermal stability in solvents like DMSO ( notes degradation at >200°C) .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from general toxicity.
  • Structural-Activity Relationships (SAR) : Modify substituents at C-4 or C-6 to isolate inhibitory activity ( highlights similar strategies for pyrimidine derivatives) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies, and how can this be standardized?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals by 0.1–0.3 ppm.
  • Temperature Control : Ensure consistent measurement temperatures (25°C ± 1°C) to avoid dynamic effects.
  • Referencing : Calibrate spectra against internal standards (e.g., TMS) as in ’s NMR protocols .

Application-Oriented Questions

Q. What strategies enhance the solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to improve solubility without denaturing proteins.
  • Derivatization : Introduce hydrophilic groups (e.g., –OH, –NH₂) at C-4 ( references pyridine derivatives with hydroxymethyl groups) .

Tables for Key Data

Property Value Source
Molecular Weight194.0 g/mol (calculated)
Estimated Boiling Point150–160°C
Common Synthetic Yield60–75% (nucleophilic substitution)
Stability in DMSOStable at –20°C for 6 months

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3,5-Dichloro-2-(difluoromethyl)pyridine

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